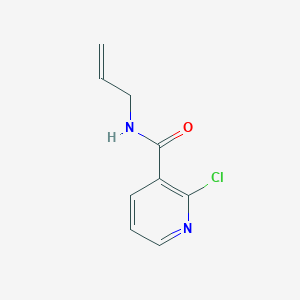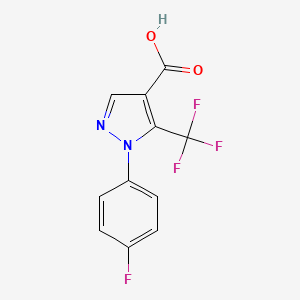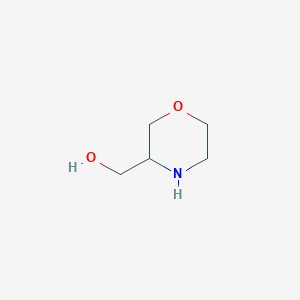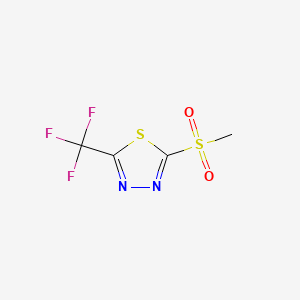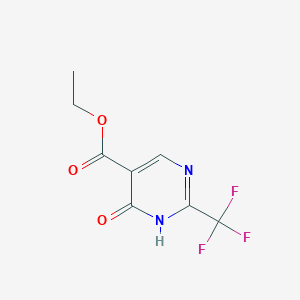![molecular formula C9H10N4S B1309879 Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine CAS No. 35314-16-0](/img/structure/B1309879.png)
Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the pyridine ring and the thiadiazole moiety in its structure makes it a compound of interest for various scientific research applications.
Mechanism of Action
Target of Action
Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine is a derivative of 1,3,4-thiadiazole, a class of compounds known for their wide range of biological properties Similar 1,3,4-thiadiazole derivatives have been reported to exhibit antimicrobial activity against organisms likeE. coli, B. mycoides, and C. albicans .
Mode of Action
The mesoionic character of the thiadiazole ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . This interaction can lead to various changes in the cellular processes, contributing to their biological activity.
Biochemical Pathways
Thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Due to the mesoionic nature of thiadiazoles, these compounds are known to cross cellular membranes, suggesting good bioavailability .
Result of Action
Similar 1,3,4-thiadiazole derivatives have been reported to exhibit antimicrobial activity , suggesting that this compound may also have similar effects.
Action Environment
The biological activity of similar thiadiazole derivatives suggests that they may be stable and effective under a variety of environmental conditions .
Biochemical Analysis
Biochemical Properties
Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of glutaminase, an enzyme involved in glutamine metabolism . This inhibition can lead to a decrease in the availability of glutamine, which is essential for the growth and proliferation of certain cancer cells. Additionally, this compound can bind to DNA, disrupting its replication and transcription processes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and cellular metabolism . Furthermore, this compound has been observed to inhibit the proliferation of bacterial and fungal cells by interfering with their DNA replication .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of glutaminase, inhibiting its enzymatic activity . It also interacts with DNA, forming stable complexes that prevent the replication and transcription of genetic material . Additionally, this compound can modulate the activity of various transcription factors, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as glutaminase, affecting glutamine metabolism . This compound can also influence the levels of various metabolites, including amino acids and nucleotides . The metabolic flux through these pathways can be altered, leading to changes in cellular energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as the nucleus and mitochondria . The distribution of this compound can affect its overall efficacy and toxicity .
Subcellular Localization
This compound is primarily localized in the nucleus and mitochondria of cells . This subcellular localization is crucial for its activity, as it allows the compound to interact directly with DNA and mitochondrial enzymes . Targeting signals and post-translational modifications may play a role in directing this compound to these specific compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine typically involves the reaction of pyridine-3-carboxylic acid hydrazide with carbon disulfide and ethyl iodide in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate hydrazinecarbothioamide, which cyclizes to form the thiadiazole ring. The final product is obtained after purification by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent and its ability to inhibit certain enzymes.
Industry: Used in the development of new materials with specific electronic and optical properties
Comparison with Similar Compounds
Similar Compounds
- 5-(Pyridin-3-yl)-1,3,4-thiadiazole-2-thiol
- 2-(Pyridin-3-yl)-1,3,4-thiadiazole
- 5-(Pyridin-2-yl)-1,3,4-thiadiazole-2-amine
Uniqueness
Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine is unique due to the presence of the ethylamine group, which enhances its solubility and bioavailability. This structural feature also contributes to its distinct biological activities compared to other similar compounds .
Properties
IUPAC Name |
N-ethyl-5-pyridin-3-yl-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-2-11-9-13-12-8(14-9)7-4-3-5-10-6-7/h3-6H,2H2,1H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONJAEJWWUUAQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NN=C(S1)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






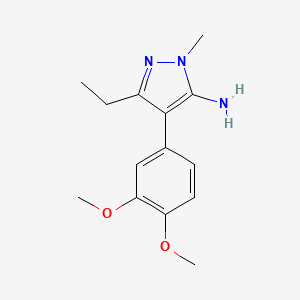
![5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1309822.png)

